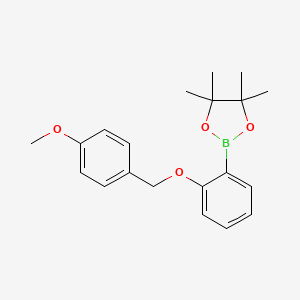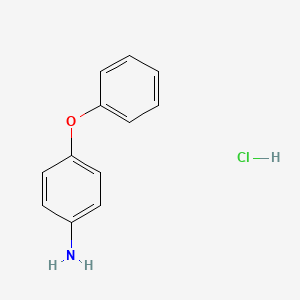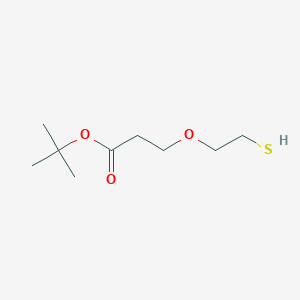
tert-Butyl 3-(2-mercaptoethoxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-mercaptoethoxy)propanoate is an organic compound that features a tert-butyl ester group attached to a 3-(2-mercaptoethoxy)propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-mercaptoethoxy)propanoate typically involves the esterification of 3-(2-mercaptoethoxy)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-(2-mercaptoethoxy)propanoate can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-(2-mercaptoethoxy)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-mercaptoethoxy)propanoate involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that can alter their function. The ester group can undergo hydrolysis to release the active thiol-containing moiety, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(2-hydroxyethoxy)propanoate
- tert-Butyl 3-(2-aminoethoxy)propanoate
- tert-Butyl 3-(2-cyanoethoxy)propanoate
Uniqueness
tert-Butyl 3-(2-mercaptoethoxy)propanoate is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications compared to its analogs. The thiol group allows for specific interactions with biomolecules and can be used in targeted chemical modifications.
Eigenschaften
Molekularformel |
C9H18O3S |
|---|---|
Molekulargewicht |
206.30 g/mol |
IUPAC-Name |
tert-butyl 3-(2-sulfanylethoxy)propanoate |
InChI |
InChI=1S/C9H18O3S/c1-9(2,3)12-8(10)4-5-11-6-7-13/h13H,4-7H2,1-3H3 |
InChI-Schlüssel |
OAXXOMRTKWCSBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


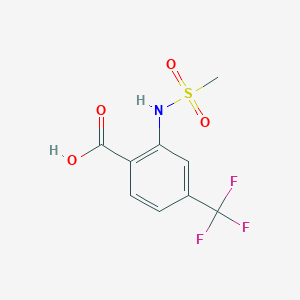
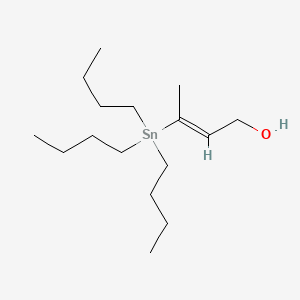
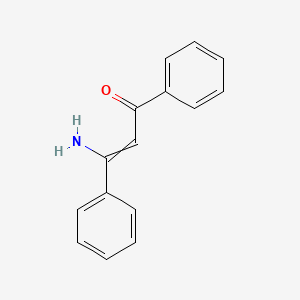

![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)
![methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate](/img/structure/B14086830.png)
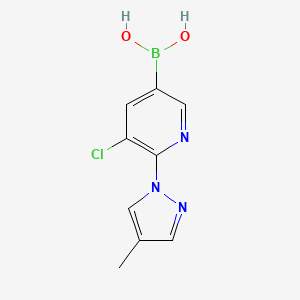


![N-[(3-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14086863.png)

